3-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzamide
Overview
Description
3-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzamide is a useful research compound. Its molecular formula is C15H15FN2O4S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.07365630 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Role in DNA Repair Mechanisms
Research has highlighted the potential regulatory role of poly(ADP-ribose) synthesis in DNA repair mechanisms, with studies using inhibitors like 3-aminobenzamide to explore these processes. However, the results have been complex, with the compound showing both reduction and increase in DNA break frequencies at different concentrations, suggesting a nuanced interaction with cellular DNA repair pathways (Cleaver, Milam, & Morgan, 1985).
Imaging and Diagnostic Applications
The development of radiolabelled, nonpeptide angiotensin II antagonists like [11C]L-159,884 highlights the use of sulfonamide derivatives in medical imaging and diagnostic applications. These compounds exhibit potent and selective binding to the AT1 receptor, showcasing their potential in providing insights into cardiovascular diseases (Hamill et al., 1996).
Proton Exchange Membranes for Fuel Cells
In the development of fuel cell technology, sulfonated poly(arylene ether sulfone) copolymers have been studied for their potential as polyelectrolyte membrane materials. These materials demonstrate high proton conductivity, making them suitable for use in fuel cells (Kim, Robertson, & Guiver, 2008).
Antibiotic Resistance and Environmental Persistence
Studies on Microbacterium sp. strain BR1 have uncovered a novel microbial strategy for the degradation of sulfonamide antibiotics, such as sulfamethoxazole, through ipso-hydroxylation. This process, which leads to the fragmentation and elimination of these compounds, is crucial for addressing the environmental persistence and potential antibiotic resistance issues associated with sulfonamides (Ricken et al., 2013).
Drug-Tubulin Interactions in Cancer Treatment
Research into the interactions between sulfonamide drugs and tubulin has revealed that certain sulfonamide derivatives inhibit tubulin polymerization by binding to the colchicine site. This interaction suggests a potential pathway for the development of anticancer agents targeting cell mitosis (Banerjee et al., 2005).
Properties
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)sulfonylamino]-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-9-11(15(17)19)4-3-5-13(9)18-23(20,21)10-6-7-14(22-2)12(16)8-10/h3-8,18H,1-2H3,(H2,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVVVOWMGQLGAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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